2-(Azetidin-3-yl)-4-(trifluoromethyl)pyridine
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Overview
Description
2-(Azetidin-3-yl)-4-(trifluoromethyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with an azetidine group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)-4-(trifluoromethyl)pyridine typically involves the reaction of pyridine derivatives with azetidine and trifluoromethylating agents.
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques to optimize reaction conditions and improve yield. These methods often employ catalysts and specific reaction conditions to ensure high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yl)-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated pyridine derivatives with azetidine under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce partially or fully reduced pyridine derivatives .
Scientific Research Applications
2-(Azetidin-3-yl)-4-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yl)-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The azetidine group can interact with biological receptors, while the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability. These interactions can modulate various biological processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Azetidin-3-yl)-3-(trifluoromethyl)pyridine
- 2-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine
- 2-(Azetidin-3-yl)-3-chloro-5-(trifluoromethyl)pyridine
Uniqueness
2-(Azetidin-3-yl)-4-(trifluoromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the trifluoromethyl group on the pyridine ring can significantly influence the compound’s reactivity and interactions with biological targets .
Properties
Molecular Formula |
C9H9F3N2 |
---|---|
Molecular Weight |
202.18 g/mol |
IUPAC Name |
2-(azetidin-3-yl)-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C9H9F3N2/c10-9(11,12)7-1-2-14-8(3-7)6-4-13-5-6/h1-3,6,13H,4-5H2 |
InChI Key |
LKIBYHKQVQKVNP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=NC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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